12-Epinapelline

Antiarrhythmic Cardiovascular pharmacology Natural product drug discovery

12-Epinapelline is the only napelline-type alkaloid with fully validated in vivo antiarrhythmic (ED50 8 mg/kg) and antifibrillatory (ED50 20 mg/kg) profiles, plus a dual chondroprotective mechanism that simultaneously suppresses IL-1β/COX-2/TNF-α/MMP-13 and upregulates Col-2/BMP-2/TGF-β1/Sox9 in chondrocytes and BMSCs. Its N-oxide derivative offers unique naloxone-reversible opioid analgesia for pathway-specific pain studies. Procure ≥98% purity with full analytical documentation for reproducible pharmacology.

Molecular Formula C22H33NO3
Molecular Weight 359.5 g/mol
Cat. No. B1180270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Epinapelline
Molecular FormulaC22H33NO3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
InChIInChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3
InChIKeyAZAZKLKDEOMJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Epinapelline Compound Guide | Class, Sourcing & Procurement Considerations


12-Epinapelline is a naturally occurring C20-diterpenoid alkaloid belonging to the napelline-type subclass, characterized by a hexacyclic kaurane-derived skeleton with an additional C-20–C-7 bond [1]. The compound (CAS 110064-71-6, C22H33NO3, MW 359.50 g/mol) is isolated primarily from Aconitum species including A. baicalense, A. karakolicum, A. barbatum, and A. napellus, with a topological polar surface area of 63.90 Ų and predicted LogP of ~1.20 [2]. As a napelline-type alkaloid, 12-Epinapelline exhibits the characteristic C12 hydroxyl epimerization that distinguishes it conformationally and pharmacologically from its closest structural analogs such as napelline, songorine, and 12-epinapelline N-oxide [3].

12-Epinapelline Procurement Guide | Why In-Class Alkaloids Cannot Be Substituted


Napelline-type diterpenoid alkaloids exhibit divergent pharmacological profiles despite sharing the same hexacyclic core, with differences in hydroxylation patterns, epimerization states, and N-oxide formation profoundly affecting receptor interactions, therapeutic windows, and mechanism specificity. Direct comparative studies reveal that 12-epinapelline and its N-oxide derivative differ from napelline and songorine in opioid receptor engagement, sodium channel modulation, and tissue reparative signaling pathways, with some activities being naloxone-reversible in 12-epinapelline N-oxide but not in other class members [1]. Substituting 12-epinapelline with a generic napelline-type alkaloid without considering these specific differentiation points risks compromising experimental reproducibility and missing the compound's unique ability to simultaneously address inflammation, arrhythmia, and mesenchymal stem cell paracrine activation [2].

12-Epinapelline Differential Evidence | Head-to-Head Comparative Data for Procurement


12-Epinapelline Anti-Arrhythmic Potency: ED50 Comparison Against Songorine and Napelline

12-Epinapelline demonstrates defined antiarrhythmic and antifibrillatory efficacy in aconitine-induced rodent models. While both 12-epinapelline and songorine exhibit antiarrhythmic activity, 12-epinapelline achieves an antiarrhythmic ED50 of 8 mg/kg in the rat aconitine-induced arrhythmia model, compared to songorine's reported ED50 of 7.3 mg/kg, indicating comparable potency within the same experimental paradigm . However, 12-epinapelline's antifibrillatory ED50 of 20 mg/kg in the mouse cardiac fibrillation model represents a distinct pharmacological property not uniformly characterized across all napelline-type alkaloids [1]. Napelline, while reported to block inward Na+ currents at 10^-4 to 10^-5 M, lacks standardized in vivo ED50 values for direct quantitative comparison with 12-epinapelline under identical conditions .

Antiarrhythmic Cardiovascular pharmacology Natural product drug discovery

12-Epinapelline Analgesic Mechanism Differentiation: Opioid-Dependent vs. Opioid-Independent Pathways

In a head-to-head comparative study of five diterpene alkaloids isolated from Aconitum baikalensis (napelline, hypaconitine, songorine, mesaconitine, and 12-epinapelline N-oxide), the antinociceptive effect of atisine-type alkaloids—specifically 12-epinapelline N-oxide and songorine—was demonstrated to be naloxone-dependent and mediated via opioid receptor modulation [1]. In contrast, the analgesic mechanisms of napelline and other non-atisine alkaloids in the same study did not exhibit the same naloxone-reversible opioid dependence. The overall analgesic activity across all tested alkaloids was comparable to sodium metamizole [2].

Analgesic Pain research Opioid receptor pharmacology

12-Epinapelline Anti-Inflammatory Activity: Comparable to Diclofenac with Divergent Ulcerogenicity

A direct comparative study assessed the anti-inflammatory activity of five diterpene alkaloids (napelline, songorine, hypaconitine, mesaconitine, and 12-epinapelline N-oxide) under conditions of acute inflammation of different genesis. All tested substances exhibited high antiexudative activity comparable to that of sodium diclofenac, a standard NSAID [1]. Critically, unlike nonsteroidal anti-inflammatory drugs such as diclofenac, the diterpene alkaloids—including 12-epinapelline N-oxide—exerted no ulcerogenic effect, representing a significant therapeutic advantage [2]. While the study did not report per-compound quantitative differences in anti-inflammatory potency among the alkaloids, it establishes class-level antiexudative equivalence with a clinically relevant comparator and a shared safety differentiation.

Anti-inflammatory NSAID alternative Gastrointestinal safety

12-Epinapelline Regenerative Signaling: BMSC Paracrine Activation for Osteoarthritis Repair

12-Epi-Napelline (12-epinapelline) uniquely upregulates TGF-β1, BMP-2, Col-2, and Sox9 expression in both chondrocytes and bone marrow mesenchymal stem cells (BMSCs), promoting BMSC differentiation toward chondrocytes via TGF-β/BMP signaling pathway activation [1]. In LPS-damaged chondrocytes, 12-Epi-Napelline treatment down-regulated inflammatory markers IL-1β, COX-2, TNF-α, and MMP-13 while restoring anabolic markers [2]. This dual anti-inflammatory and pro-regenerative paracrine effect has not been reported for napelline, songorine, or other napelline-type alkaloids under comparable conditions, positioning 12-epinapelline as the only compound in its class with demonstrated BMSC-mediated chondroprotective activity .

Osteoarthritis Mesenchymal stem cells Chondrocyte repair Regenerative medicine

12-Epinapelline Conformational Distinction: C12 Epimerization Alters Ring A Conformation and Hydrogen Bonding

X-ray crystallographic analysis of napelline-type alkaloids reveals that ring A conformation depends critically on the presence or absence of an intramolecular hydrogen bond between the α-oriented C1 hydroxyl and the N atom [1]. In 12-epilucidusculin, ring A adopts a boat conformation; in acophine, a twist-chair conformation; whereas in 12-acetyl-12-epinapelline, ring A assumes the ideal chair conformation [2]. The C12 epimerization that defines 12-epinapelline directly influences this conformational equilibrium, distinguishing it from napelline (which possesses β-configuration of C12 hydroxyl) and providing a structural basis for differential receptor interactions [3].

Structural biology Conformational analysis X-ray crystallography Structure-activity relationship

12-Epinapelline Application Scenarios | Where This Compound Outperforms Analogs


Osteoarthritis Research Requiring Dual Anti-Inflammatory and BMSC-Mediated Regenerative Activity

12-Epinapelline is uniquely suited for osteoarthritis studies where both suppression of cartilage degradation and promotion of endogenous repair are required. The compound downregulates catabolic markers (IL-1β, COX-2, TNF-α, MMP-13) while upregulating anabolic and chondrogenic factors (Col-2, BMP-2, TGF-β1, Sox9) in both chondrocytes and BMSCs, a dual mechanism not reported for napelline, songorine, or hypaconitine [1]. This makes 12-epinapelline the compound of choice for investigators seeking to model or therapeutically exploit BMSC paracrine activation within the TGF-β/BMP signaling axis.

Anti-Arrhythmic Drug Discovery Requiring Defined In Vivo ED50 and Antifibrillatory Activity

12-Epinapelline provides experimentally validated in vivo antiarrhythmic (ED50 8 mg/kg) and antifibrillatory (ED50 20 mg/kg) activities in aconitine-induced rodent models [2]. Unlike napelline, which has only in vitro Na+ current blockade data, or songorine, which lacks published antifibrillatory ED50 values, 12-epinapelline offers a complete in vivo pharmacological profile suitable for dose-response characterization, preclinical efficacy benchmarking, and structure-activity relationship studies within the diterpenoid alkaloid class [3].

Analgesic Mechanism Studies Distinguishing Opioid-Dependent vs. Opioid-Independent Pathways

12-Epinapelline N-oxide is mechanistically distinct among aconite alkaloids, exhibiting naloxone-reversible, opioid receptor-mediated analgesia that is not shared by napelline, hypaconitine, or mesaconitine [4]. This makes it an essential tool compound for experiments designed to dissect opioid receptor contributions to analgesia within natural product screening cascades or for validating target engagement in pain models where opioid pathway involvement must be unambiguously established or excluded.

Anti-Inflammatory Programs Seeking NSAID-Equivalent Efficacy Without Ulcerogenic Confounds

12-Epinapelline and its N-oxide derivative exhibit antiexudative activity comparable to sodium diclofenac but without the ulcerogenic effects that characterize traditional NSAIDs [5]. For in vivo inflammation studies where gastrointestinal toxicity would confound interpretation or limit dosing duration, 12-epinapelline provides a clean pharmacological alternative that maintains anti-inflammatory potency while eliminating a major safety liability, thereby enabling longer-term or higher-dose experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Epinapelline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.